molecular formula C5H2Br2ClN B169385 3,5-Dibromo-4-chloropyridine CAS No. 13626-17-0

3,5-Dibromo-4-chloropyridine

Cat. No.: B169385
CAS No.: 13626-17-0
M. Wt: 271.34 g/mol
InChI Key: XNXHPEUZNXWWCH-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloropyridine: is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₂ClN and a molecular weight of 271.34 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-chloropyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted pyridines and other nitrogen-containing heterocycles .

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the agrochemical industry, this compound is used to synthesize pesticides and herbicides. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-chloropyridine and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved can vary based on the structure of the derivative and the disease being targeted.

Comparison with Similar Compounds

  • 2-Bromo-3,5-dichloropyridine
  • 3-Bromo-4-chloropyridine
  • 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
  • 2-Bromo-5-chloropyridine
  • 2-Bromo-4-chloropyridine
  • 5-Bromo-2-chloropyridine
  • 3,5-Dichloropyridine

Comparison: 3,5-Dibromo-4-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it a valuable intermediate in the synthesis of diverse chemical compounds .

Properties

IUPAC Name

3,5-dibromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXHPEUZNXWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355736
Record name 3,5-dibromo-4-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13626-17-0
Record name 3,5-dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-chloropyridine
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dibromo-4-pyridone (VIII, W=Br) (79.0 g, 0.312 mol) and PCl5 (79 g, 0.38 mol) was kept at 160° C. for 3 h. The reaction mixture was cooled to 0° C. and quenched by slow addition of water (200 mL). The resulting precipitate was crushed, filtered off, washed with water, and transferred on top of a flash silica column which was subsequently eluted with CH2Cl2. The crude product thus obtained was crystallised from EtOH to give the title compound, 3,5-dibromo-4-chloropyridine (VII, W=Br) (73.9 g, 72%) as white needles: Rf =0.60 (CH2Cl2); mp 95.0-96.5° C. (EtOH); 1H NMR (250 MHz, CDCl3) δ8.65 (s); 13C NMR (63 MHz, CDCl3) δ121.8, 144.0, and 150.9; IR (CHCl3) νmax 1549, 1524, 1410, and 1394 cm−1; MS (EI+) m/z (rel intensity) 271 (100%, M+) and 192 (30); HRMS calcd for C5H2Br2ClN (M+) 268.8242, found 268.8231.
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3,5-dibromo-4-(1H)-pyridone (W, 1.0 g, 3.97 mmol) was added phosphorous oxychloride (5 mL) and the mixture was heated at 100° C. for 2 h. The mixture was poured into ice/water (25 g) and basified by the addition of a saturated solution of sodium hydrogen carbonate. The mixture was extracted with dichloromethane (2×20 mL), the combined organic extracts were washed with saturated aqueous sodium chloride solution (25 mL), dried over sodium sulphate and concentrated under vacuum to obtain the title compound. MS (M+1): 271.8.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 3,5-dibromo-4-(1H)-pyridone (0.25 g, 1.0 mmol) was added POCl3 (2 mL) and the mixture was heated at 100° C. for 2 h. The mixture was poured into ice/water (25 g) and basified by the addition of a saturated solution of sodium hydrogen carbonate. The mixture was extracted with CH2Cl2 (2×20 mL), the combined organic extracts were washed with brine (25 mL), dried (MgSO4) and concentrated under reduced pressure to furnish the title compound as a white solid (275 mg, 100%), m.p. 101-103° C.; m/z 272 (100%, [M+H]+);
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of using 3,5-dibromo-4-chloropyridine in the synthesis of chiral DMAP derivatives?

A1: this compound serves as a crucial starting material for creating diverse DMAP derivatives. Its structure allows for modifications at the 3- and 5-positions of the pyridine ring, which is key to introducing chiral elements. These chiral DMAP derivatives are then explored for their potential as catalysts in asymmetric reactions. []

Q2: How does the structural modification of DMAP derivatives, starting from this compound, impact their catalytic activity?

A2: The research focuses on incorporating structural features that encourage intramolecular cation-π interactions within the catalyst design. [] These interactions are hypothesized to play a role in enhancing enantioselectivity during catalytic reactions. By modifying the 3- and 5-positions of the pyridine ring, derived from this compound, researchers can fine-tune the catalyst's structure to optimize these interactions and ultimately influence its effectiveness in asymmetric catalysis.

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